molecular formula C11H9NO2 B1330122 2-Allylisoindoline-1,3-dione CAS No. 5428-09-1

2-Allylisoindoline-1,3-dione

Cat. No. B1330122
Key on ui cas rn: 5428-09-1
M. Wt: 187.19 g/mol
InChI Key: MHHGQWMCVNQHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06262268B1

Procedure details

A 500 mL round-bottom flask was charged with phthalic anhydride (22.2 g, 150 mmol) and anhydrous DMF (150 mL) and stirred at room temperature for 5 min to dissolve the phthalic anhydride. To the solution was slowly added allylamine (11.26 mL, 150 mmol) followed by 20 g of 3A molecular sieves. The resulting mixture was stirred at room temperature 10 minutes and then heated under nitrogen at 80° C. for 16 hrs. The reaction mixture was cooled to room temperature and filtered. To the mother liquor was added 300 mL of EtOAc and 300 mL of brine solution. The organic layer was separated, washed twice with 300 mL of water, and dried over MgSO4. The drying agent was removed by filtration and the mother liquor concentrated. The resulting solid was recrystalized from CH2Cl2/hexane to yield 27.75 g (98% yield) of N-allylphthalimide (1-1).
Quantity
22.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.26 mL
Type
reactant
Reaction Step Three
[Compound]
Name
3A
Quantity
20 g
Type
reactant
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH2:12]([NH2:15])[CH:13]=[CH2:14]>CN(C=O)C>[CH2:12]([N:15]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6])[CH:13]=[CH2:14]

Inputs

Step One
Name
Quantity
22.2 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Three
Name
Quantity
11.26 mL
Type
reactant
Smiles
C(C=C)N
Step Four
Name
3A
Quantity
20 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
heated under nitrogen at 80° C. for 16 hrs
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
To the mother liquor was added 300 mL of EtOAc and 300 mL of brine solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed twice with 300 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The drying agent was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystalized from CH2Cl2/hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C=C)N1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27.75 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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